molecular formula C17H18BrNO B5654688 4-bromo-N-(2,6-diethylphenyl)benzamide

4-bromo-N-(2,6-diethylphenyl)benzamide

Cat. No.: B5654688
M. Wt: 332.2 g/mol
InChI Key: UKMDKMKGYIFDQB-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,6-diethylphenyl)benzamide (CAS RN: 195383-91-6) is a substituted benzamide derivative with the molecular formula C₁₇H₁₈BrNO and a molecular weight of 332.23 g/mol . Key physicochemical properties include a boiling point of approximately 361°C, density of 1.328 g/cm³, and a pKa of 13.16 . The compound features a benzamide core substituted with a bromine atom at the para position of the benzene ring and a 2,6-diethylphenyl group attached to the amide nitrogen. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMDKMKGYIFDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,6-diethylphenyl)benzamide typically involves the bromination of N-(2,6-diethylphenyl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,6-diethylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines derived from the reduction of the carbonyl group.

Scientific Research Applications

4-bromo-N-(2,6-diethylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-diethylphenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 4-bromo-N-(2,6-diethylphenyl)benzamide with analogous benzamide derivatives, focusing on structural, electronic, and functional differences.

Substituent Effects on Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties Applications/Notes
This compound 2,6-diethylphenyl, 4-Br 332.23 Boiling point: 361°C; pKa: 13.16 Potential intermediate in drug synthesis
N-(4-Bromo-2,6-dimethylphenyl)benzamide (CAS RN: 195383-91-6) 2,6-dimethylphenyl, 4-Br 304.19 Not reported Commercial availability (Hoffman Fine Chemicals)
4-Bromo-N-(2,6-difluorophenyl)benzamide (CAS RN: 838867-30-4) 2,6-difluorophenyl, 4-Br 307.12 Purity: 97% Fluorinated analogs for electronic materials
4-Bromo-N-(2-methoxyethyl)benzamide 2-methoxyethyl, 4-Br 258.13 Used in Pd-catalyzed couplings Intermediate in quinazoline synthesis

Key Observations :

  • Steric Effects : The 2,6-diethylphenyl group introduces significant steric bulk compared to 2,6-dimethylphenyl or 2,6-difluorophenyl substituents. This bulk may hinder rotational freedom around the amide bond, affecting conformational stability .
  • Synthetic Utility : The 2-methoxyethyl variant demonstrates utility in cross-coupling reactions (e.g., with quinazoline amines), whereas the 2,6-diethylphenyl analog’s applications remain less explored .
Spectroscopic and Conformational Comparisons
  • Photoelectron Spectroscopy: Studies on N-aryl pyrrolidines suggest that bulky substituents like 2,6-diethylphenyl or 2,6-dimethylphenyl lead to non-planar conformations and broadening of photoelectron bands due to restricted rotation about the aryl-nitrogen bond . Similar effects are anticipated in benzamide analogs.
  • Thermal Stability : Higher boiling points in diethyl-substituted derivatives (e.g., 361°C for the 2,6-diethylphenyl compound) compared to smaller substituents may reflect stronger van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2,6-diethylphenyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2,6-diethylaniline via amidation. Key parameters include solvent choice (e.g., dichloromethane or DMF), coupling agents (EDC/HOBt or DCC), and temperature control (0–25°C). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Yield optimization requires iterative adjustments to stoichiometry and catalyst loading .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., bromine at C4, diethyl groups on the phenyl ring). Discrepancies in integration ratios may arise from residual solvents or impurities; recrystallization in ethanol/water mixtures improves purity. Mass spectrometry (HRMS) validates molecular weight (C17H18BrNO: ~332.24 g/mol). Cross-validate with FT-IR to confirm amide C=O stretches (~1650 cm⁻¹) .

Q. How does the steric hindrance from the 2,6-diethyl groups influence the compound’s reactivity in downstream reactions?

  • Methodological Answer : The bulky diethyl substituents restrict electrophilic substitution at the ortho positions. Reactivity studies (e.g., Suzuki coupling) should prioritize para-bromine as the primary site. Computational modeling (DFT) can predict electronic effects and guide regioselective modifications .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target binding affinities?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against biological targets (e.g., enzymes in inflammation pathways). MD simulations (GROMACS) assess stability of ligand-receptor complexes. ADMET prediction tools (SwissADME) evaluate logP (~3.5), solubility (<0.1 mg/mL), and cytochrome P450 interactions. Validate with in vitro assays (e.g., hepatic microsomal stability) .

Q. How can researchers design experiments to resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Apply factorial design to test variables (concentration, incubation time) in cell-based assays. For example, if computational models suggest strong COX-2 inhibition but in vitro results are weak, re-evaluate protonation states (pKa ~8.5) under physiological conditions. Use SPR or ITC to measure binding thermodynamics directly .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) can be suppressed using lyophilized storage under argon. Add antioxidants (BHT) to solutions to prevent radical-mediated bromine loss .

Data-Driven Research Questions

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological profiles?

  • Methodological Answer : Train generative adversarial networks (GANs) on structural analogs (e.g., from PubChem) to propose derivatives with modified substituents. Prioritize candidates using QSAR models for anti-inflammatory or anticancer activity. Validate synthetic feasibility with retrosynthetic software (Chematica) .

Q. What experimental and theoretical approaches are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Combine kinetic assays (e.g., IC50 determination via fluorogenic substrates) with X-ray crystallography to resolve binding modes. Theoretical studies (QM/MM simulations) can identify transition states and guide mutagenesis studies (e.g., alanine scanning of catalytic residues) .

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